molecular formula C11H15ClN2O B13598041 1-(2-Chloro-4-methoxyphenyl)piperazine

1-(2-Chloro-4-methoxyphenyl)piperazine

Cat. No.: B13598041
M. Wt: 226.70 g/mol
InChI Key: VIJKEQPXHZRKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a chloro group at the second position and a methoxy group at the fourth position on the phenyl ring attached to the piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methoxyphenyl)piperazine typically involves the reaction of 2-chloro-4-methoxyaniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Dissolve 2-chloro-4-methoxyaniline in ethanol.
  • Add piperazine to the solution.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substituted piperazines with different functional groups depending on the nucleophile used.
  • Hydroxylated derivatives from oxidation reactions.
  • Aminated derivatives from reduction reactions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an anxiolytic or antidepressant agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the chloro group, which may result in different pharmacological properties.

    1-(4-Methoxyphenyl)piperazine: The position of the methoxy group is different, potentially affecting its binding affinity and activity.

    1-(2-Chlorophenyl)piperazine: Lacks the methoxy group, which may influence its chemical reactivity and biological activity.

Uniqueness: 1-(2-Chloro-4-methoxyphenyl)piperazine is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical and pharmacological properties. These functional groups may enhance its binding affinity to specific receptors or alter its metabolic stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15ClN2O/c1-15-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

VIJKEQPXHZRKRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCNCC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.